molecular formula C10H15N3O2 B13331251 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13331251
M. Wt: 209.24 g/mol
InChI Key: OWHMFEFANVFFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,3-triazoles allows them to participate in a wide range of chemical reactions, making them valuable intermediates in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxidation states, which can be useful in the synthesis of other compounds.

    Reduction: Reduction reactions can be used to modify the triazole ring or its substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . The reaction conditions can vary depending on the desired transformation, but they often involve mild temperatures and the use of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring .

Scientific Research Applications

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites . This binding can disrupt the enzyme’s function, leading to various biological effects. Additionally, triazole compounds can interact with receptors and other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the cyclopentyl and ethyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-cyclopentyl-1-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-2-13-9(7-5-3-4-6-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

OWHMFEFANVFFGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)C(=O)O)C2CCCC2

Origin of Product

United States

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